molecular formula C22H20N4O5 B10957289 N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide

N-[4-({2-[4-(furan-2-yl)butan-2-ylidene]hydrazinyl}carbonyl)phenyl]-4-nitrobenzamide

Cat. No.: B10957289
M. Wt: 420.4 g/mol
InChI Key: VLKFBTLXYNNUML-UHFFFAOYSA-N
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Description

N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE is a complex organic compound that belongs to the class of hydrazones.

Preparation Methods

The synthesis of N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE typically involves the condensation of a hydrazine derivative with an aldehyde or ketone. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve more scalable processes, including the use of continuous flow reactors to ensure consistent product quality and yield .

Chemical Reactions Analysis

N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE can undergo various chemical reactions, including:

Scientific Research Applications

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound exhibits significant biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.

    Medicine: Due to its biological activities, it is being explored for potential therapeutic applications, including the development of new drugs for treating infections and cancer.

    Industry: The compound is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE involves its interaction with specific molecular targets within cells. It can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes. The compound may also induce oxidative stress or interfere with DNA replication, contributing to its antimicrobial and antitumor effects .

Comparison with Similar Compounds

N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE can be compared with other hydrazone derivatives, such as:

The uniqueness of N-[4-({2-[(Z)-3-(2-FURYL)-1-METHYLPROPYLIDENE]HYDRAZINO}CARBONYL)PHENYL]-4-NITROBENZAMIDE lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.

Properties

Molecular Formula

C22H20N4O5

Molecular Weight

420.4 g/mol

IUPAC Name

N-[4-(furan-2-yl)butan-2-ylideneamino]-4-[(4-nitrobenzoyl)amino]benzamide

InChI

InChI=1S/C22H20N4O5/c1-15(4-13-20-3-2-14-31-20)24-25-22(28)17-5-9-18(10-6-17)23-21(27)16-7-11-19(12-8-16)26(29)30/h2-3,5-12,14H,4,13H2,1H3,(H,23,27)(H,25,28)

InChI Key

VLKFBTLXYNNUML-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)[N+](=O)[O-])CCC3=CC=CO3

Origin of Product

United States

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